

Application Notes and Protocols for N-Isohexadecylacrylamide in Enhanced Oil Recovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Isohexadecylacrylamide*

Cat. No.: *B15175243*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enhanced Oil Recovery (EOR) techniques are vital for maximizing hydrocarbon extraction from mature oil fields. Polymer flooding, a prominent EOR method, involves injecting water-soluble polymers to increase the viscosity of the injected water, thereby improving the sweep efficiency of the oil displacement process. Conventional polymers like partially hydrolyzed polyacrylamide (HPAM) often exhibit performance degradation in harsh reservoir conditions, such as high temperatures and high salinity (HTHS).

N-Isohexadecylacrylamide is a hydrophobic monomer utilized in the synthesis of hydrophobically associating polyacrylamides (HAPAMs). These advanced polymers are designed to overcome the limitations of conventional polymers in challenging reservoir environments. The incorporation of the hydrophobic isohexadecyl group into the polyacrylamide backbone leads to the formation of intermolecular and intramolecular associations in aqueous solutions. This associative behavior results in significantly improved rheological properties, thermal stability, and salt tolerance, making HAPAMs containing **N-Isohexadecylacrylamide** highly effective for EOR applications in HTHS reservoirs.

Mechanism of Action

In aqueous solutions, the hydrophobic N-isohexadecyl side chains of the HAPAM polymer associate to minimize their contact with water, forming microdomains. This creates a transient three-dimensional polymer network, which is responsible for the significant increase in the solution's viscosity. This network can be reversibly broken down under high shear stress, for instance, near the wellbore during injection, and reformed as the polymer solution moves into the lower shear environment of the reservoir. This shear-thinning behavior is highly desirable for polymer flooding applications. The hydrophobic associations also shield the polymer backbone from hydrolysis and thermal degradation, enhancing its stability at elevated temperatures and in the presence of salts.

Application Notes

Polymers incorporating **N-Isohexadecylacrylamide** are particularly suited for polymer flooding operations in oil reservoirs characterized by:

- **High Temperatures:** These polymers maintain their viscosity and stability at temperatures where conventional polymers would degrade.
- **High Salinity:** The hydrophobic associations are less sensitive to the presence of salts compared to the electrostatic repulsions that govern the viscosity of conventional polyelectrolytes.
- **Heterogeneous Formations:** The improved mobility control offered by these polymers helps to divert the flow of injected water into previously unswept, lower-permeability zones, thereby increasing the overall oil recovery.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies on HAPAMs relevant to EOR applications. The data presented is representative of polymers containing hydrophobic monomers like **N-Isohexadecylacrylamide**.

Table 1: Rheological Properties of HAPAM vs. HPAM in Brine

Property	HAPAM (with N-Isohexadecylacrylamide)	Conventional HPAM	Conditions
Apparent Viscosity (mPa·s)	150 - 300	50 - 100	2000 ppm polymer in 30,000 ppm NaCl brine at 75°C, 7.3 s ⁻¹ shear rate
Viscosity Retention after Aging	> 85%	< 60%	Aged at 90°C for 30 days in 50,000 ppm NaCl brine
Salt Tolerance (Viscosity at varying Salinity)	Stable viscosity up to 100,000 ppm NaCl	Significant viscosity loss above 20,000 ppm NaCl	2000 ppm polymer concentration at 25°C

Table 2: Core Flooding Experimental Data

Parameter	Water Flooding	HPAM Flooding	HAPAM (with N-Isohexadecylacrylamide) Flooding
Oil Recovery Factor (% OOIP)	35 - 45	45 - 55	55 - 65
Incremental Oil Recovery (% OOIP)	-	10 - 15	15 - 25
Residual Oil Saturation (%)	40 - 50	30 - 40	20 - 30
Permeability of Core (mD)	100 - 500	100 - 500	100 - 500
Temperature (°C)	80 - 100	80 - 100	80 - 100
Brine Salinity (ppm)	30,000 - 50,000	30,000 - 50,000	30,000 - 50,000

Experimental Protocols

Protocol 1: Synthesis of N-Isohexadecylacrylamide Copolymer (HAPAM)

Objective: To synthesize a hydrophobically associating polyacrylamide containing **N-Isohexadecylacrylamide** via free-radical polymerization.

Materials:

- Acrylamide (AM)
- **N-Isohexadecylacrylamide** (i-HDA)
- 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) (optional, for enhanced salt tolerance)
- Potassium persulfate ($K_2S_2O_8$) (initiator)
- Sodium bisulfite ($NaHSO_3$) (initiator)
- Deionized water
- Nitrogen gas
- Ethanol
- Acetone

Procedure:

- **Monomer Solution Preparation:** In a reaction vessel, dissolve acrylamide and **N-Isohexadecylacrylamide** (and AMPS, if used) in deionized water. The molar ratio of the hydrophobic monomer is typically low (0.5-2 mol%).
- **Deoxygenation:** Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

- **Initiation:** While maintaining a nitrogen blanket, add the redox initiator system (potassium persulfate and sodium bisulfite) to the solution at a controlled temperature (e.g., 40-50°C).
- **Polymerization:** Allow the polymerization to proceed for a specified time (e.g., 4-8 hours) under constant stirring and nitrogen atmosphere. The solution will become significantly more viscous as the polymer forms.
- **Precipitation and Purification:** Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like ethanol or acetone.
- **Washing:** Wash the precipitated polymer multiple times with the non-solvent to remove unreacted monomers and initiator residues.
- **Drying:** Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
- **Characterization:** Characterize the synthesized polymer for its molecular weight (e.g., via size exclusion chromatography) and chemical composition (e.g., via NMR or FTIR spectroscopy).

Protocol 2: Rheological Characterization of HAPAM Solutions

Objective: To evaluate the viscosity and viscoelastic properties of the synthesized HAPAM solution under simulated reservoir conditions.

Materials:

- Synthesized HAPAM polymer
- Synthetic brine of desired salinity (e.g., NaCl and CaCl₂ solution)
- Rheometer (cone-and-plate or concentric cylinder geometry)
- Temperature controller

Procedure:

- **Polymer Solution Preparation:** Dissolve a known concentration of the HAPAM polymer (e.g., 500-3000 ppm) in the synthetic brine. Gentle agitation over a prolonged period (e.g., 24 hours) is required to ensure complete dissolution without mechanical degradation.
- **Viscosity Measurement (Steady Shear):**
 - Load the polymer solution into the rheometer.
 - Equilibrate the sample at the desired temperature (e.g., 25-120°C).
 - Perform a steady-state shear rate sweep (e.g., from 0.1 to 1000 s⁻¹) and record the apparent viscosity as a function of the shear rate.
- **Viscoelastic Measurement (Oscillatory Shear):**
 - At a constant temperature, perform a frequency sweep at a low strain amplitude (within the linear viscoelastic region).
 - Measure the storage modulus (G') and loss modulus (G'') as a function of angular frequency.
- **Thermal Stability Test:**
 - Age the polymer solution in sealed, oxygen-free containers at the target reservoir temperature for an extended period (e.g., 1 to 3 months).
 - Periodically measure the viscosity of the aged solutions to determine the viscosity retention.

Protocol 3: Core Flooding Test for Enhanced Oil Recovery Evaluation

Objective: To determine the effectiveness of the HAPAM solution in displacing crude oil from a rock core and to quantify the incremental oil recovery.

Materials:

- Core holder apparatus with back pressure regulator

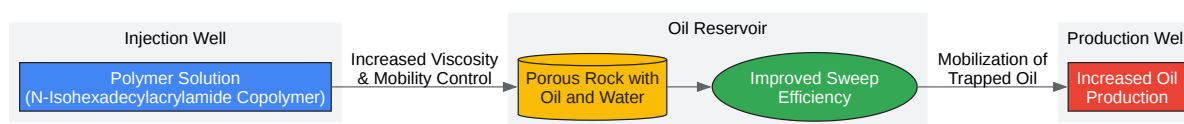
- High-pressure pumps
- Berea sandstone or reservoir rock core
- Crude oil
- Synthetic brine
- HAPAM polymer solution
- Fraction collector

Procedure:

- Core Preparation:
 - Clean and dry the core sample.
 - Measure its porosity and absolute permeability to brine.
- Core Saturation:
 - Saturate the core with brine to determine the pore volume.
 - Flood the core with crude oil to irreducible water saturation (S_{wi}), simulating the initial reservoir condition.
- Water Flooding (Secondary Recovery):
 - Inject brine into the core at a constant flow rate until no more oil is produced. This establishes the residual oil saturation after water flooding (S_{orw}).
- Polymer Flooding (Tertiary Recovery):
 - Inject a slug of the HAPAM solution (typically 0.3-0.5 pore volumes) into the core.
 - Follow the polymer slug with an extended brine injection (drive water) until no more oil is produced.

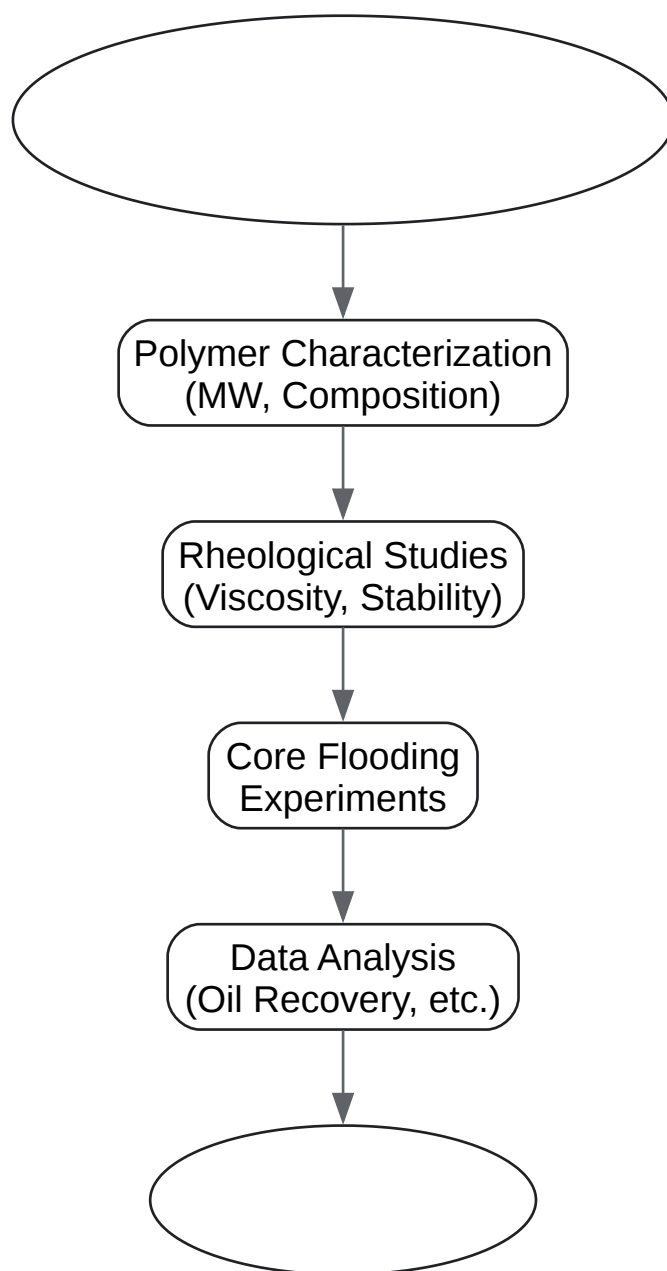
- Data Analysis:
 - Continuously monitor the pressure drop across the core and the volume of oil and water produced.
 - Calculate the oil recovery factor at each stage of the flood.
 - Determine the incremental oil recovery due to the polymer flood.
 - Calculate the final residual oil saturation after polymer flooding (Sorp).

Visualizations



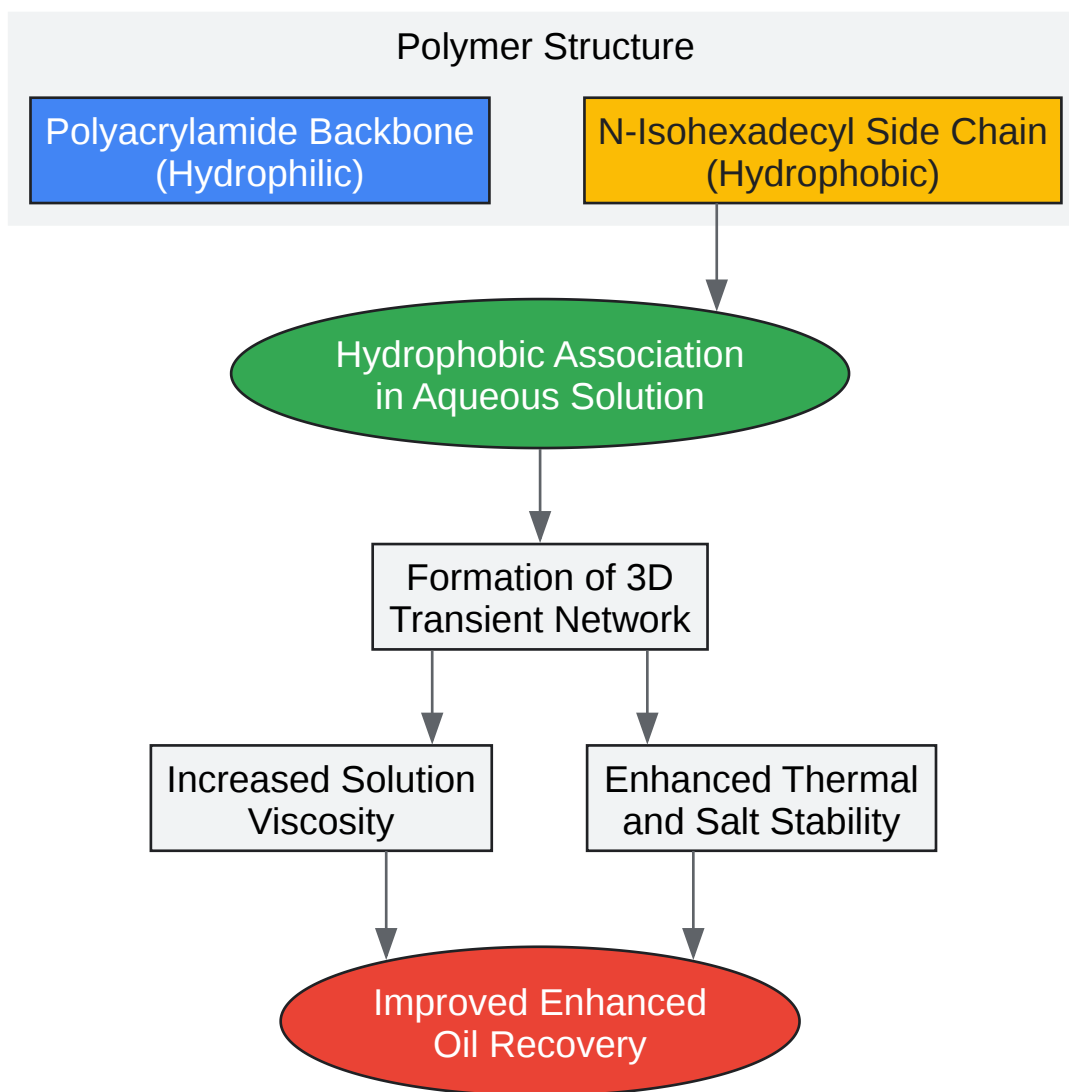
[Click to download full resolution via product page](#)

Caption: Mechanism of Enhanced Oil Recovery using **N-Isohexadecylacrylamide** copolymers.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating **N-Isohexadecylacrylamide** copolymers for EOR.



[Click to download full resolution via product page](#)

Caption: Relationship between polymer structure and EOR performance.

- To cite this document: BenchChem. [Application Notes and Protocols for N-Isohexadecylacrylamide in Enhanced Oil Recovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15175243#n-iso-hexadecylacrylamide-in-enhanced-oil-recovery-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com